4-Chloro-1,2-dimethylquinolin-1-ium iodide
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Overview
Description
4-Chloro-1,2-dimethylquinolin-1-ium iodide is a chemical compound with the molecular formula C11H11ClIN It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2-dimethylquinolin-1-ium iodide typically involves the quaternization of 4-chloro-1,2-dimethylquinoline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified through multiple recrystallization steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
4-Chloro-1,2-dimethylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,2-dimethylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylquinolin-1-ium iodide
- 4-Chloro-1,2-dimethylquinolin-1-ium methyl sulfate
- 2-(3,4-Dichlorostyryl)-1-methylquinolin-1-ium iodide
Uniqueness
4-Chloro-1,2-dimethylquinolin-1-ium iodide is unique due to the presence of the chloro group at the 4-position and the iodide counterion
Properties
Molecular Formula |
C11H11ClIN |
---|---|
Molecular Weight |
319.57 g/mol |
IUPAC Name |
4-chloro-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C11H11ClN.HI/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI Key |
AYSCIYSRYOMFTP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)Cl)C.[I-] |
Origin of Product |
United States |
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